molecular formula C24H34ClN3O3 B13770269 Ethanaminium, N,N-diethyl-N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, chloride CAS No. 79143-75-2

Ethanaminium, N,N-diethyl-N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, chloride

Cat. No.: B13770269
CAS No.: 79143-75-2
M. Wt: 448.0 g/mol
InChI Key: XYEFNJXXRMDRMM-UHFFFAOYSA-N
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Description

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride is a complex organic compound with the molecular formula C24H34ClN3O3 and a molecular weight of 447.998 g/mol . This compound is known for its unique structure, which includes both methoxyanilino and trimethylanilino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride typically involves the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(2-methoxyphenyl)acetamide
  • N,N-diethyl-2-(2,4,6-trimethylphenyl)acetamide

Uniqueness

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride is unique due to its dual functional groups, which provide a combination of properties not found in similar compounds. This uniqueness makes it valuable for specific applications where both methoxyanilino and trimethylanilino functionalities are required.

Properties

CAS No.

79143-75-2

Molecular Formula

C24H34ClN3O3

Molecular Weight

448.0 g/mol

IUPAC Name

diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C24H33N3O3.ClH/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5;/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29);1H

InChI Key

XYEFNJXXRMDRMM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-]

Origin of Product

United States

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